

# In-Depth Technical Guide: 4-Amino-4'-iodobiphenyl

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## Compound of Interest

Compound Name: 4-Amino-4'-iodobiphenyl

Cat. No.: B1295012

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CAS Number: 7285-77-0

This technical guide provides a comprehensive overview of **4-Amino-4'-iodobiphenyl**, a bifunctional aromatic compound with applications in organic synthesis and as a potential intermediate in the development of novel materials and pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development and materials science.

## Chemical and Physical Properties

**4-Amino-4'-iodobiphenyl**, also known as 4-(4-iodophenyl)aniline, is a halogenated aromatic amine. While extensive experimental data is not widely published, its fundamental properties have been computed and are summarized below. For context, experimental data for the closely related compounds 4-aminobiphenyl and 4-iodobiphenyl are also provided.

Table 1: Physicochemical Properties of **4-Amino-4'-iodobiphenyl** and Related Compounds

Property	4-Amino-4'-iodobiphenyl	4-Aminobiphenyl	4-Iodobiphenyl
CAS Number	7285-77-0[1]	92-67-1[2]	1591-31-7
Molecular Formula	C <sub>12</sub> H <sub>10</sub> IN[1][3]	C <sub>12</sub> H <sub>11</sub> N[4]	C <sub>12</sub> H <sub>9</sub> I[5]
Molecular Weight	295.12 g/mol [1][3]	169.22 g/mol [2][4]	280.10 g/mol
Melting Point	Data not available	52-54 °C[2]	110-114 °C
Boiling Point	Data not available	302 °C[2]	207 °C at 28 Torr[6]
Solubility	Data not available	Soluble in hot water, ethanol, ether, chloroform, and methanol; slightly soluble in cold water. [2]	Data not available
Appearance	-	Colorless crystalline solid that turns purple when exposed to air. [7]	White to pale cream powder.[8]

Note: Properties for **4-Amino-4'-iodobiphenyl** are largely computed, as indicated by the lack of cited experimental values.

## Synthesis and Experimental Protocols

The synthesis of **4-Amino-4'-iodobiphenyl** can be achieved through the reduction of its corresponding nitro-precursor, 4-iodo-4'-nitrobiphenyl.

### Synthesis of 4-iodo-4'-nitrobiphenyl

A common method for the synthesis of the nitro-precursor is the Suzuki coupling reaction.

Experimental Protocol: Suzuki Coupling for 4-iodo-4'-nitrobiphenyl

This protocol is adapted from a general method for Suzuki coupling.

- Reactants:
  - 1,4-diiodobenzene
  - 4-nitrophenylboronic acid
  - Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or a Pd/C catalyst)
  - Base (e.g., sodium carbonate)
  - Solvent (e.g., a mixture of water and an organic solvent like DMF)
- Procedure:
  - To a reaction flask, add 1,4-diiodobenzene, 4-nitrophenylboronic acid, and sodium carbonate in a suitable solvent system.
  - Purge the mixture with an inert gas (e.g., argon or nitrogen).
  - Add the palladium catalyst to the reaction mixture.
  - Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
  - Upon completion, cool the reaction mixture to room temperature.
  - Extract the product with an organic solvent (e.g., ethyl acetate).
  - Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
  - Remove the solvent under reduced pressure to obtain the crude product.
  - Purify the crude product by recrystallization or column chromatography to yield 4-iodo-4'-nitrobiphenyl.

## Reduction of 4-iodo-4'-nitrobiphenyl to 4-Amino-4'-iodobiphenyl

A documented method for the reduction of the nitro group to an amine in a similar biphenyl system involves the use of zinc and hydrochloric acid in ethanol.

#### Experimental Protocol: Reduction to **4-Amino-4'-iodobiphenyl**

- Reactants:
  - 4-iodo-4'-nitrobiphenyl
  - Zinc powder
  - Hydrogen chloride (or a source of acid)
  - Ethanol
- Procedure:
  - Dissolve 4-iodo-4'-nitrobiphenyl in ethanol in a round-bottom flask.
  - Add zinc powder to the solution.
  - Slowly add hydrogen chloride while stirring.
  - Reflux the reaction mixture for approximately 1 hour.
  - Monitor the reaction for the disappearance of the starting material.
  - After the reaction is complete, cool the mixture and filter to remove any remaining zinc.
  - Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).
  - Extract the product with an organic solvent.
  - Dry the organic layer and concentrate it to obtain the crude **4-Amino-4'-iodobiphenyl**.
  - Purify the product, for example, by recrystallization. A 73% yield has been reported for this type of reduction.

## Applications in Research and Drug Development

Biphenyl scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in numerous therapeutic agents. The bifunctional nature of **4-Amino-4'-iodobiphenyl**, with a nucleophilic amino group and an iodo group amenable to cross-coupling reactions, makes it a valuable building block in organic synthesis.

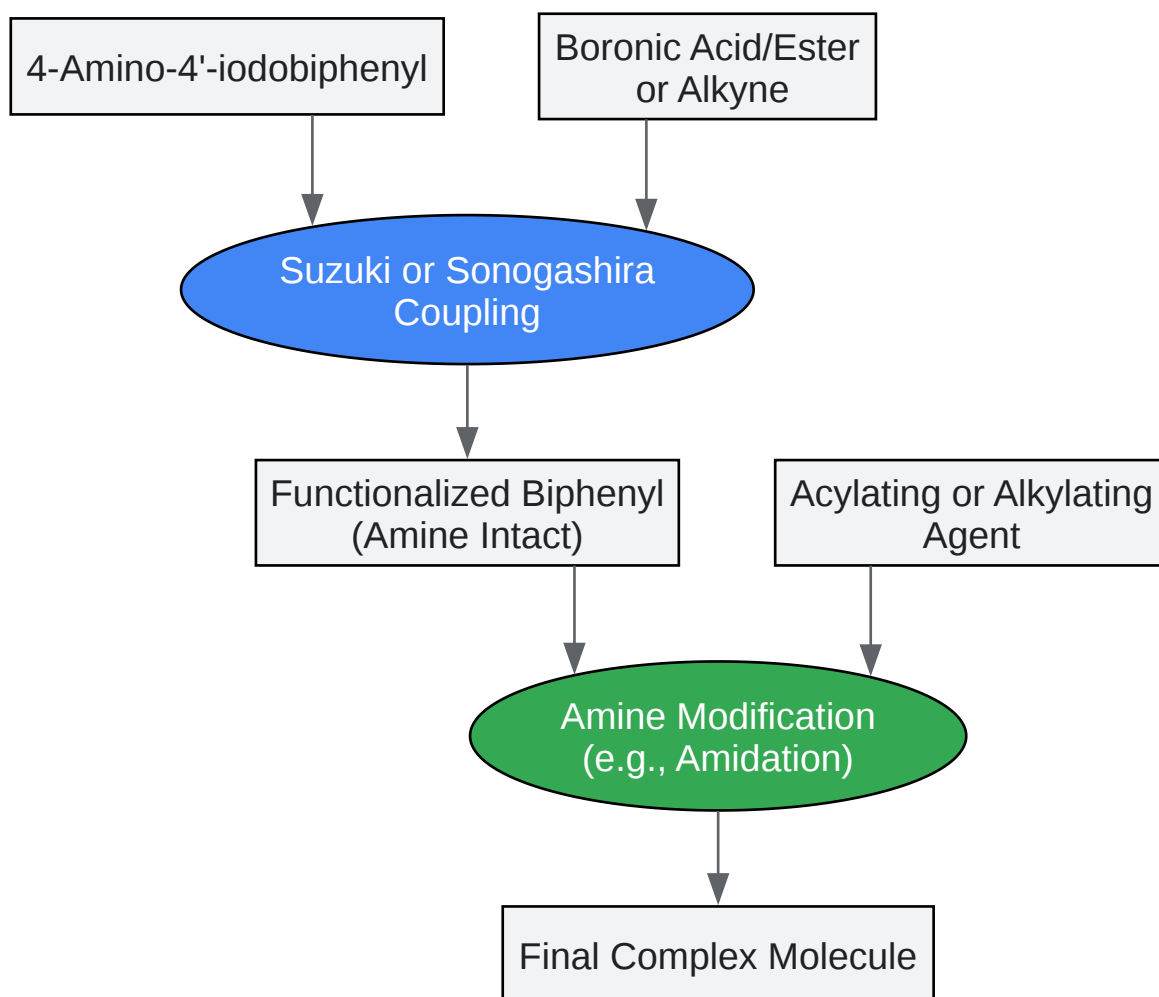
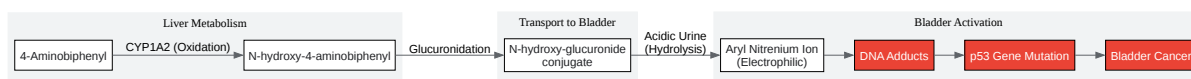
- **Pharmaceutical Synthesis:** The amino group can be a site for acylation, alkylation, or diazotization, while the iodo group is a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds through reactions like Suzuki, Sonogashira, and Heck couplings. This allows for the construction of complex molecules with potential therapeutic activities.<sup>[6]</sup> Iodinated compounds, in general, have shown antiproliferative activity against cancer cell lines.<sup>[9]</sup>
- **Materials Science:** Iodobiphenyl derivatives are important intermediates in the synthesis of liquid crystal materials and organic light-emitting diodes (OLEDs).<sup>[10]</sup> The rigid biphenyl core contributes to the desired molecular alignment in these applications.

## Biological Activity and Signaling Pathways

While specific biological studies on **4-Amino-4'-iodobiphenyl** are not extensively documented, the biological activity of its parent compound, 4-aminobiphenyl, is well-established as a human carcinogen, primarily causing bladder cancer.<sup>[7]</sup>

### Carcinogenic Mechanism of 4-Aminobiphenyl (Potential Relevance)

The carcinogenicity of 4-aminobiphenyl is attributed to its metabolic activation, which leads to the formation of DNA adducts. This process can be generalized in the following workflow:



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